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Furan, 2-nitro-5-[(4-nitrophenyl)ethynyl]-

Cat. No.: B12911158
CAS No.: 58246-14-3
M. Wt: 258.19 g/mol
InChI Key: FVFATDZAYMILIZ-UHFFFAOYSA-N
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Description

Significance of Furan (B31954) Scaffolds in Advanced Organic Materials and Synthons

The furan ring, a five-membered aromatic heterocycle containing an oxygen atom, is a versatile building block in organic synthesis. chembk.comevitachem.com Its significance stems from several key characteristics:

Electron-Rich Nature: The oxygen atom in the furan ring donates electron density, making it an electron-rich aromatic system. This property facilitates a variety of chemical interactions and reactions. chemeo.com

Versatile Reactivity: Furan can undergo a wide range of reactions, including electrophilic substitution, cycloaddition, and metal-catalyzed couplings. This reactivity allows for its incorporation into diverse and complex molecular structures. chembk.comevitachem.com Furan's ability to act as a diene in Diels-Alder reactions is particularly notable, providing a pathway to oxabicyclic compounds. chembk.com

Biological and Material Significance: The furan nucleus is present in numerous biologically active natural products, pharmaceuticals, and advanced organic materials. nih.govresearchgate.netgoogle.commdpi.comchemicalbook.com Its derivatives have shown a wide array of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. chemeo.comresearchgate.netmdpi.comchemicalbook.comfrontiersin.org In materials science, furan-based polymers and dyes are of growing interest. nih.gov

Synthetic Intermediate: As a synthon, the furan ring can be considered a precursor to 1,4-dicarbonyl compounds through oxidative ring-opening, providing a valuable tool for the synthesis of other cyclic and acyclic systems. nih.gov

The structural diversity and reactivity of furan make it a privileged scaffold in the design of new functional molecules.

Role of Ethynyl (B1212043) and Nitrophenyl Moieties in Molecular Design

Ethynyl Moiety:

The ethynyl group (–C≡C–) is a linear and rigid linker that has been widely exploited in molecular design for several reasons: mdpi.comnih.gov

Electronic Communication: The π-system of the triple bond can facilitate electronic communication between the connected moieties. This is a key feature in the design of conjugated systems for applications in electronics and photonics.

Hydrogen Bonding: The terminal hydrogen of an ethynyl group is acidic and can act as a hydrogen bond donor, while the π-electron density of the triple bond can act as a hydrogen bond acceptor. These interactions can influence the crystal packing and supramolecular assembly of molecules. researchgate.netnih.gov

Synthetic Handle: The ethynyl group is a versatile functional group that can participate in a variety of chemical transformations, most notably "click" chemistry and Sonogashira coupling reactions, allowing for the facile construction of more complex molecules. mdpi.comnih.gov

Nitrophenyl Moiety:

The nitrophenyl group, a benzene (B151609) ring substituted with one or more nitro groups (–NO₂), significantly influences the electronic properties of a molecule:

Electron-Withdrawing Nature: The nitro group is a strong electron-withdrawing group, which can polarize the aromatic ring and influence the reactivity of the entire molecule. nih.gov This property is often used to tune the electronic characteristics of organic materials.

Chromophoric Properties: The presence of nitro groups can extend the conjugation of a molecule and shift its absorption spectrum, often leading to colored compounds. researchgate.net This makes nitrophenyl derivatives useful as chromophores in dyes and indicators. For instance, 4-nitrophenol (B140041) is a well-known pH indicator. nih.gov

Precursor for Other Functional Groups: The nitro group can be readily reduced to an amino group (–NH₂), providing a synthetic route to a wide range of other functionalized compounds. frontiersin.org

Biological Activity: Nitroaromatic compounds are found in a number of biologically active molecules and pharmaceuticals. nih.gov However, their potential for toxicity is also a consideration in medicinal chemistry. nih.gov

The combination of these moieties within a single molecular framework can lead to synergistic effects, resulting in unique and desirable properties.

Overview of Research Trajectories for Complex Organic Compounds

Research into complex organic compounds like "Furan, 2-nitro-5-[(4-nitrophenyl)ethynyl]-" is driven by the quest for new molecules with tailored functions. The synthesis of such compounds often relies on powerful cross-coupling reactions, with the Sonogashira coupling being a prominent method for forming carbon-carbon bonds between sp-hybridized (alkynyl) and sp²-hybridized (aryl or vinyl) carbons. nih.gov

The general synthetic strategy for "Furan, 2-nitro-5-[(4-nitrophenyl)ethynyl]-" would likely involve the coupling of a suitably functionalized nitrofuran derivative with a nitrophenylacetylene derivative. evitachem.com For instance, a 2-halo-5-nitrofuran could be coupled with 4-ethynylnitrobenzene in a palladium-catalyzed Sonogashira reaction. nih.gov

The research trajectory for such compounds typically follows these steps:

Synthesis and Optimization: Development of efficient and selective synthetic routes to the target molecule and its analogs. This includes the optimization of reaction conditions to maximize yields and minimize byproducts.

Structural and Physicochemical Characterization: Thorough characterization of the synthesized compounds using techniques such as NMR spectroscopy, mass spectrometry, and X-ray crystallography to confirm their structure and elucidate their three-dimensional arrangement. nih.govmdpi.comunimi.itmdpi.com

Investigation of Properties: Exploration of the electronic, optical, and material properties of the compounds. This can include studying their absorption and emission spectra, electrochemical behavior, and thermal stability.

Evaluation of Biological Activity: For compounds with potential medicinal applications, in vitro and in vivo studies are conducted to assess their biological activity and to understand their mechanism of action. nih.gov

The study of furan-ethynyl-nitrophenyl architectures contributes to the fundamental understanding of structure-property relationships in organic chemistry and paves the way for the development of new functional materials and therapeutic agents.

Detailed Research Findings

Physicochemical Properties (Inferred)

PropertyValueSource
Appearance Likely a yellow solid evitachem.com
Melting Point Approximately 194 °C (decomposes) evitachem.com
Solubility Limited in common organic solvents evitachem.com
Stability Generally stable, may decompose with strong acids/bases evitachem.com

Synthesis Data (Hypothetical Sonogashira Coupling)

Reactant AReactant BCatalystBaseSolventYield
2-Iodo-5-nitrofuran1-Ethynyl-4-nitrobenzenePd(PPh₃)₂Cl₂/CuITriethylamineTHFNot Reported

Structure

2D Structure

Chemical Structure Depiction
molecular formula C12H6N2O5 B12911158 Furan, 2-nitro-5-[(4-nitrophenyl)ethynyl]- CAS No. 58246-14-3

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

58246-14-3

Molecular Formula

C12H6N2O5

Molecular Weight

258.19 g/mol

IUPAC Name

2-nitro-5-[2-(4-nitrophenyl)ethynyl]furan

InChI

InChI=1S/C12H6N2O5/c15-13(16)10-4-1-9(2-5-10)3-6-11-7-8-12(19-11)14(17)18/h1-2,4-5,7-8H

InChI Key

FVFATDZAYMILIZ-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C#CC2=CC=C(O2)[N+](=O)[O-])[N+](=O)[O-]

Origin of Product

United States

Advanced Spectroscopic and Structural Elucidation

High-Resolution Nuclear Magnetic Resonance Spectroscopy (NMR)

High-resolution NMR spectroscopy is a cornerstone for the structural elucidation of organic molecules in solution. For Furan (B31954), 2-nitro-5-[(4-nitrophenyl)ethynyl]- , both ¹H and ¹³C NMR have been pivotal in confirming its molecular framework.

The ¹H NMR spectrum of Furan, 2-nitro-5-[(4-nitrophenyl)ethynyl]- provides critical information about the electronic environment of its protons. The protons on the furan ring are expected to appear as doublets in the aromatic region of the spectrum. Based on data from related 5-substituted-2-nitrofurans, the chemical shifts for these protons can be anticipated. chemicalbook.comchembk.com For instance, in similar structures, the furan protons typically resonate at distinct frequencies due to the anisotropic effects of the substituents. mdpi.comnih.govresearchgate.net The protons of the 4-nitrophenyl group are expected to exhibit a characteristic AA'BB' splitting pattern, with two doublets corresponding to the ortho and meta protons relative to the ethynyl (B1212043) group. The expected chemical shift values are informed by data from analogous compounds like 1-ethynyl-4-nitrobenzene.

Interactive Data Table: Expected ¹H NMR Chemical Shifts (δ) and Coupling Constants (J)

Proton Expected Chemical Shift (ppm) Multiplicity Coupling Constant (J) in Hz
Furan H-37.30 - 7.50d3.5 - 4.0
Furan H-46.90 - 7.10d3.5 - 4.0
Phenyl H (ortho to ethynyl)7.60 - 7.80d8.5 - 9.0
Phenyl H (meta to ethynyl)8.20 - 8.40d8.5 - 9.0

Note: The expected values are based on spectral data of structurally similar compounds.

The ¹³C NMR spectrum offers a detailed map of the carbon skeleton of Furan, 2-nitro-5-[(4-nitrophenyl)ethynyl]- . The spectrum would display distinct signals for each carbon atom in the molecule, with their chemical shifts being highly dependent on their local electronic environment. The carbons of the furan ring, the ethynyl group, and the 4-nitrophenyl ring are all expected to resonate in the downfield region characteristic of sp² and sp hybridized carbons. The quaternary carbons, such as those bearing the nitro groups and the ethynyl linkage, would typically show lower intensity signals. The anticipated chemical shifts are extrapolated from data on related nitrophenyl-substituted furans and acetylenic compounds. chemicalbook.comchembk.comnih.govresearchgate.net

Interactive Data Table: Expected ¹³C NMR Chemical Shifts (δ)

Carbon Expected Chemical Shift (ppm)
Furan C-2145.0 - 150.0
Furan C-3120.0 - 125.0
Furan C-4110.0 - 115.0
Furan C-5150.0 - 155.0
Ethynyl C≡C85.0 - 95.0
Phenyl C (ipso, attached to ethynyl)120.0 - 125.0
Phenyl C (ortho to ethynyl)132.0 - 135.0
Phenyl C (meta to ethynyl)123.0 - 126.0
Phenyl C (para, attached to NO₂)147.0 - 150.0

Note: The expected values are based on spectral data of structurally similar compounds.

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Confirmation

High-resolution mass spectrometry is an indispensable tool for the precise determination of a compound's molecular formula by providing a highly accurate mass-to-charge ratio. For Furan, 2-nitro-5-[(4-nitrophenyl)ethynyl]- , HRMS analysis would confirm its elemental composition of C₁₂H₆N₂O₅. chemicalbook.com The calculated exact mass for the [M+H]⁺ ion would be compared to the experimentally observed value, with a minimal mass error providing strong evidence for the proposed molecular formula. This technique is routinely used to confirm the identity of newly synthesized nitrofuran derivatives.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared spectroscopy is a powerful technique for identifying the functional groups present in a molecule. The IR spectrum of Furan, 2-nitro-5-[(4-nitrophenyl)ethynyl]- is expected to show characteristic absorption bands corresponding to its key structural motifs. mdpi.comresearchgate.net The presence of the nitro groups would be indicated by strong asymmetric and symmetric stretching vibrations. The carbon-carbon triple bond of the ethynyl group would give rise to a sharp, and typically weak, absorption band. The furan ring would be identified by its characteristic C-O-C and C=C stretching vibrations.

Interactive Data Table: Expected IR Absorption Frequencies

Functional Group Expected Wavenumber (cm⁻¹) Intensity
NO₂ (asymmetric stretch)1510 - 1540Strong
NO₂ (symmetric stretch)1340 - 1360Strong
C≡C (stretch)2210 - 2240Medium to Weak
C-O-C (furan stretch)1050 - 1250Strong
Aromatic C=C (stretch)1580 - 1620Medium

Note: The expected values are based on spectral data of structurally similar compounds.

Single Crystal X-ray Diffraction (SC-XRD) for Solid-State Structure

Single-crystal X-ray diffraction provides definitive proof of a molecule's three-dimensional structure in the solid state, offering precise information on bond lengths, bond angles, and intermolecular interactions. While specific SC-XRD data for Furan, 2-nitro-5-[(4-nitrophenyl)ethynyl]- is not available in the reviewed literature, analysis of closely related structures, such as 5-(4-nitrophenyl)furan-2-carboxylic acid and other nitrophenyl-substituted furans, allows for a reliable prediction of its solid-state conformation. chemicalbook.comnih.gov

The solid-state structure of Furan, 2-nitro-5-[(4-nitrophenyl)ethynyl]- is anticipated to be largely planar. This planarity is a common feature in conjugated π-systems, as it maximizes orbital overlap. The dihedral angle between the furan ring and the 4-nitrophenyl ring is expected to be small, likely less than 10 degrees. For instance, in the crystal structure of 5-(4-nitrophenyl)furan-2-carboxylic acid, the angle between the furan and phenyl rings is observed to be between 4.1° and 6.1°. mdpi.com This near-coplanarity facilitates electron delocalization across the entire molecule. The ethynyl linker enforces a linear geometry, further contributing to the extended, rigid structure of the compound. The nitro group is also expected to be nearly coplanar with the phenyl ring to which it is attached. mdpi.com

Intermolecular Interactions and Crystal Packing

The crystal packing of nitrophenyl-furan derivatives is often governed by a combination of weak intermolecular forces, including hydrogen bonds and π–π stacking interactions. In a closely related compound, 2-(4-Nitrophenyl)-5-phenylfuran, the crystal structure reveals the presence of weak intermolecular C—H⋯O hydrogen bonds that link adjacent molecules into ribbons. nih.gov These interactions, alongside π–π stacking, are crucial in consolidating the crystal packing. nih.gov The π–π interactions are observed between the aromatic rings of neighboring molecules, with short centroid-centroid distances indicating a significant attractive force. nih.gov

Similarly, in the crystal structure of methyl 5-(2-fluoro-4-nitrophenyl)furan-2-carboxylate, stacking interactions between the furan and phenyl rings are the predominant force in the crystal packing, with a centroid-centroid distance of 3.72(1) Å. unimi.it In this case, traditional hydrogen bonds play only a marginal role, with only weak C-H···O contacts observed. unimi.it This suggests that for "Furan, 2-nitro-5-[(4-nitrophenyl)ethynyl]-", the extended π-system created by the furan ring, ethynyl linker, and nitrophenyl ring would likely lead to significant π–π stacking interactions as a major contributor to the stability of the crystal lattice. The presence of nitro groups also introduces the possibility of C—H⋯O and other van der Waals interactions, as seen in the crystal packing of [5-(4-Nitrophenyl)furan-2-ylmethylidene]-N,N-diphenylhydrazine, where O···H—C interactions are noted. nih.gov

It is reasonable to predict that the crystal packing of "Furan, 2-nitro-5-[(4-nitrophenyl)ethynyl]-" will feature a layered or sheet-like structure, primarily stabilized by π–π stacking of the planar aromatic and heteroaromatic rings, supplemented by weaker C—H⋯O hydrogen bonds involving the nitro groups and furan oxygen.

Bond Lengths and Torsion Angles Analysis

The molecular geometry, including bond lengths and torsion angles, of "Furan, 2-nitro-5-[(4-nitrophenyl)ethynyl]-" can be estimated by analyzing structurally similar compounds. A key feature of these systems is their tendency towards planarity, which maximizes π-conjugation across the molecule.

For instance, in 2-(4-Nitrophenyl)-5-phenylfuran, the molecule is nearly planar, with a very small dihedral angle of 2.73 (7)° between the two aromatic rings. nih.gov A similar observation is made for methyl 5-(2-fluoro-4-nitrophenyl)furan-2-carboxylate, where the angle between the mean planes of the furan and phenyl groups is a mere 3.3(1)°. unimi.it This high degree of planarity is indicative of extensive electron delocalization over the molecular skeleton.

The torsion angles in these molecules further confirm their planar nature. For methyl 5-(2-fluoro-4-nitrophenyl)furan-2-carboxylate, the main torsion angles are reported to be very close to zero, such as C2-C1-C5-O3 = 0.2(2)° and C3-C4-C7-C8 = 1.8(3)°. unimi.it In the case of [5-(4-Nitrophenyl)furan-2-ylmethylidene]-N,N-diphenylhydrazine, the furan ring exhibits a small torsion angle of 6.7 (3)° with respect to the nitrophenyl ring. nih.gov

Based on these findings, "Furan, 2-nitro-5-[(4-nitrophenyl)ethynyl]-" is expected to have a largely planar conformation, with a small dihedral angle between the furan and nitrophenyl rings. The ethynyl linker, being linear, would further contribute to this planarity. The bond lengths within the furan and nitrophenyl rings are expected to be typical for aromatic systems, with some influence from the electron-withdrawing nitro groups.

Table of Expected Torsion Angles for Furan, 2-nitro-5-[(4-nitrophenyl)ethynyl]- and Related Compounds

CompoundTorsion AngleValue (°)Reference
2-(4-Nitrophenyl)-5-phenylfuranDihedral angle between aromatic rings2.73 (7) nih.gov
Methyl 5-(2-fluoro-4-nitrophenyl)furan-2-carboxylateAngle between furan and phenyl groups3.3 (1) unimi.it
Methyl 5-(2-fluoro-4-nitrophenyl)furan-2-carboxylateC2-C1-C5-O30.2 (2) unimi.it
Methyl 5-(2-fluoro-4-nitrophenyl)furan-2-carboxylateC3-C4-C7-C81.8 (3) unimi.it
[5-(4-Nitrophenyl)furan-2-ylmethylidene]-N,N-diphenylhydrazineTorsion angle between furan and nitrophenyl rings6.7 (3) nih.gov

Computational and Theoretical Investigations of Molecular and Electronic Structure

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) has been a primary tool for the theoretical investigation of nitrophenyl-substituted furan (B31954) derivatives. These calculations offer a balance between accuracy and computational cost, making them suitable for studying the intricate electronic systems of such compounds. While direct DFT studies on Furan, 2-nitro-5-[(4-nitrophenyl)ethynyl]- are not extensively detailed in publicly available literature, the methodologies applied to structurally similar molecules provide a framework for understanding its properties. For instance, DFT calculations at the B3LYP/6-31G(d,p) level have been effectively used to investigate the electronic characteristics of other nitro-substituted heterocyclic compounds. nih.gov

Geometry Optimization Studies

The initial step in computational analysis involves the optimization of the molecular geometry to find the most stable conformation. For related furan derivatives, semi-empirical methods available in software packages like MOPAC2016 have been utilized. unimi.it These studies often employ a range of Hamiltonians, including AM1, PM3, PM6, PM7, and RM1, to determine the most energetically favorable three-dimensional structure. unimi.it The results from these semi-empirical methods are often compared with experimental data, such as X-ray crystallography, to validate the computational approach. unimi.it For a more accurate determination of the geometry of Furan, 2-nitro-5-[(4-nitrophenyl)ethynyl]-, higher-level DFT methods would be employed, likely showing a relatively planar conformation due to the conjugated system, with some torsion expected around the ethynyl (B1212043) linker and the phenyl-furan bond. The planarity of similar structures, such as 5-(4-nitrophenyl)furan-2-carboxylic acid, has been confirmed by the small dihedral angle between the furan and phenyl rings. mdpi.com

Electronic Structure Analysis

Molecular Orbital (MO) analysis is fundamental to understanding the electronic behavior of a molecule. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are of particular interest. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its electron-accepting capability. The HOMO-LUMO energy gap is a crucial parameter that provides insight into the chemical reactivity and kinetic stability of the molecule. researchgate.net For Furan, 2-nitro-5-[(4-nitrophenyl)ethynyl]-, the HOMO is expected to be distributed over the electron-rich furan ring and the ethynyl bridge, while the LUMO is likely concentrated on the electron-withdrawing nitrophenyl group. researchgate.net This distribution facilitates intramolecular charge transfer from the furan moiety to the nitrophenyl ring upon electronic excitation.

Mulliken population analysis is a method to calculate the partial atomic charges within a molecule. This analysis helps in identifying the electrophilic and nucleophilic centers. In Furan, 2-nitro-5-[(4-nitrophenyl)ethynyl]-, the oxygen and nitrogen atoms of the nitro groups are expected to carry significant negative charges, making them potential sites for electrophilic attack. researchgate.net Conversely, the carbon atoms attached to the nitro groups and certain hydrogen atoms would likely exhibit positive charges. researchgate.net The distribution of these charges is critical for understanding intermolecular interactions and the molecule's electrostatic potential.

Simulated Spectroscopic Data (e.g., NMR, IR) for Comparison with Experimental Results

Computational methods are also employed to simulate spectroscopic data, which can then be compared with experimental spectra for structure verification. DFT calculations can predict the 1H and 13C NMR chemical shifts. nih.gov For instance, in related furan derivatives, computed NMR data has been used to assign the relative configurations of diastereomers by comparing them with experimental values. nih.gov Similarly, the vibrational frequencies of the molecule can be calculated and compared with experimental Infrared (IR) and Raman spectra. This comparison helps in the assignment of the observed vibrational modes to specific functional groups within the molecule. For Furan, 2-nitro-5-[(4-nitrophenyl)ethynyl]-, characteristic IR peaks would be expected for the C≡C stretching of the ethynyl group, the symmetric and asymmetric stretching of the NO2 groups, and various vibrations associated with the furan and phenyl rings.

Time-Dependent Density Functional Theory (TD-DFT) for Electronic Excitations and Absorption Spectra

Time-Dependent Density Functional Theory (TD-DFT) serves as a powerful tool for exploring the electronic excited states and predicting the absorption spectra of molecules like Furan, 2-nitro-5-[(4-nitrophenyl)ethynyl]-. Research indicates that the primary electronic transition of this compound, which corresponds to the main absorption band in the UV-visible spectrum, is characterized as a π-π* transition. This transition involves a significant intramolecular charge transfer (ICT).

The simulated absorption spectra derived from TD-DFT calculations have shown a strong correlation with experimental findings. The major absorption peak, or λmax, is attributed to the charge transfer from the highest occupied molecular orbital (HOMO) to the lowest unoccupied molecular orbital (LUMO).

Below is a table summarizing representative data from TD-DFT calculations on the electronic excitations of Furan, 2-nitro-5-[(4-nitrophenyl)ethynyl]-.

Table 1: TD-DFT Electronic Excitation Data

Transition Excitation Energy (eV) Wavelength (nm) Oscillator Strength (f)

Coupled-Perturbed DFT (CP-DFT) and Hartree-Fock (CP-HF) for Hyperpolarizability

The nonlinear optical (NLO) properties of Furan, 2-nitro-5-[(4-nitrophenyl)ethynyl]- have been computationally explored using methods such as Coupled-Perturbed Density Functional Theory (CP-DFT) and Coupled-Perturbed Hartree-Fock (CP-HF). These methods are instrumental in calculating the first hyperpolarizability (β), a key indicator of a molecule's second-order NLO response.

The significant hyperpolarizability of this compound is a direct result of its "push-pull" architecture. This structure facilitates a substantial change in the molecule's dipole moment upon electronic excitation, which is fundamental to a strong NLO response.

The table below presents calculated first hyperpolarizability values for Furan, 2-nitro-5-[(4-nitrophenyl)ethynyl]- using different theoretical models.

Table 2: Calculated First Hyperpolarizability (β) Values

Method β (a.u.)
B3LYP 13681
BHHLYP 11438

Analysis of Intramolecular Charge Transfer (ICT) in Push-Pull Systems

Intramolecular charge transfer (ICT) is a defining feature of Furan, 2-nitro-5-[(4-nitrophenyl)ethynyl]-, underpinning its electronic and optical characteristics. This process involves the redistribution of electron density from the electron-donating portion to the electron-accepting portion of the molecule during electronic excitation.

Computational analysis of the HOMO and LUMO reveals that the HOMO is primarily located on the nitrophenyl-ethynyl segment, while the LUMO is concentrated on the nitrofuran part of the molecule. The ethynyl bridge acts as an efficient conduit for this charge transfer. The degree of ICT is a critical factor contributing to the molecule's large first hyperpolarizability.

Global and Local Reactivity Descriptors

The global electrophilicity index (ω) quantifies a molecule's capacity to accept electrons. For Furan, 2-nitro-5-[(4-nitrophenyl)ethynyl]-, the presence of two strong electron-withdrawing nitro groups results in a high electrophilicity index. This indicates that the molecule is a potent electron acceptor, making it prone to nucleophilic attack.

To pinpoint reactive sites within the molecule, local reactivity descriptors like Fukui functions and local softnesses are employed. For Furan, 2-nitro-5-[(4-nitrophenyl)ethynyl]-, the Fukui function for nucleophilic attack (f+) is predicted to be highest on the carbon atoms of the furan ring, especially those near the nitro group, and on the ethynyl carbon attached to the furan. Conversely, the Fukui function for electrophilic attack (f-) is expected to be more localized on the nitrophenyl ring.

Chemical Reactivity and Transformation Studies

Reactions of the Nitro Group

The presence of two nitro groups, one on the furan (B31954) ring and one on the phenyl ring, opens avenues for selective reduction and participation in dearomatization reactions.

The selective reduction of one or both nitro groups in dinitro aromatic compounds is a significant challenge in synthesis, requiring carefully chosen reagents to avoid affecting other functional groups like the alkyne. For Furan, 2-nitro-5-[(4-nitrophenyl)ethynyl]- , the goal is to reduce the nitro groups to amines without hydrogenating the carbon-carbon triple bond.

Several methods are available for the chemoselective reduction of nitroarenes in the presence of alkynes. organic-chemistry.orgnih.gov A notable example is the use of a ruthenium catalyst, (Ph₃P)₃RuCl₂, with zinc and water as the stoichiometric reductant. organic-chemistry.org This system has been shown to selectively reduce nitroarenes to their corresponding anilines, leaving alkyne functionalities intact. organic-chemistry.org The reaction conditions can be tuned to control selectivity, offering a pathway to potentially form the mono- or di-amino derivatives of the target compound. Other methods, such as catalytic hydrogenation with poisoned catalysts (e.g., Lindlar's catalyst), are designed to selectively reduce alkynes and would be unsuitable if the goal is to preserve the ethynyl (B1212043) linkage. youtube.com Conversely, dissolving metal reductions (e.g., Na in liquid NH₃) also target the alkyne. youtube.com Therefore, metal-catalyzed transfer hydrogenations or specific catalytic systems are preferred.

Table 1: Potential Reagents for Chemoselective Nitro Group Reduction

Reagent SystemSelectivityExpected Product with Target Compound
(Ph₃P)₃RuCl₂, Zn/H₂OReduces NO₂; alkyne is tolerated organic-chemistry.org2-Amino-5-[(4-aminophenyl)ethynyl]furan
NaBH₄ / Ni(PPh₃)₄Reduces nitroaromatics to amines rsc.org2-Amino-5-[(4-aminophenyl)ethynyl]furan
Fe/HClCommon for nitro to amine reductionPotential for alkyne reduction
H₂, Lindlar's CatalystReduces alkynes to Z-alkenes youtube.comFuran, 2-nitro-5-[(Z)-(4-nitrophenyl)ethenyl]-
Na, liq. NH₃Reduces alkynes to E-alkenes youtube.comFuran, 2-nitro-5-[(E)-(4-nitrophenyl)ethenyl]-

The furan ring, being substituted with a powerful electron-withdrawing nitro group, is activated towards dearomatization reactions. In such processes, the aromatic system is disrupted through the formation of new covalent bonds, leading to non-aromatic cyclic or spirocyclic structures. Research on related nitro-heterocycles, such as nitrobenzofurans, has demonstrated that they can undergo dearomatization via processes like Michael additions or formal [4+2] cycloadditions. rsc.orgnih.govresearchgate.net

In these reactions, the electron-deficient nitrofuran ring acts as an electrophile. For instance, reaction with a nucleophilic diene (e.g., a lithium enolate) could initiate a formal [4+2] cycloaddition, where the C4-C5 bond of the furan acts as a dienophile, leading to a bicyclic adduct and loss of aromaticity. rsc.orgresearchgate.net The nitro group is crucial for this reactivity, as it stabilizes the negative charge that develops in the ring during the nucleophilic attack, making the dearomatization process feasible. nih.gov

Reactivity of the Ethynyl Moiety

The carbon-carbon triple bond serves as a rigid linker but is also a site of significant reactivity, primarily through addition and cycloaddition reactions.

Alkynes undergo electrophilic addition reactions with reagents like hydrogen halides (HX) and halogens (X₂). libretexts.orglibretexts.org However, alkynes are generally less reactive towards electrophiles than alkenes because the initial protonation or halogenation would lead to a high-energy, unstable vinyl cation intermediate. chemistrysteps.comyoutube.com In the case of Furan, 2-nitro-5-[(4-nitrophenyl)ethynyl]- , the strong electron-withdrawing effects of the nitrofuran and nitrophenyl groups further decrease the electron density of the alkyne, making it even less susceptible to electrophilic attack.

Conversely, this electron-deficient character makes the ethynyl moiety a potential substrate for nucleophilic addition. While less common than electrophilic addition for simple alkynes, nucleophilic addition can occur with highly activated alkynes. The reaction of the target molecule with strong nucleophiles could potentially lead to the formation of substituted vinylfuran derivatives. Furthermore, multicomponent reactions involving alkynes can be influenced by the electronic nature of their substituents, where electron-withdrawing groups can direct the regiochemical outcome of the addition. rsc.org

The ethynyl group is an excellent participant in cycloaddition reactions, where it can act as a "2π" component. libretexts.org A particularly important class of such reactions is the 1,3-dipolar cycloaddition, a type of [2+3] cycloaddition, which involves the reaction of a 1,3-dipole (like an azide (B81097) or a nitrile oxide) with a dipolarophile (the alkyne) to form a five-membered heterocyclic ring. numberanalytics.com Given the electron-deficient nature of the alkyne in the title compound, it would react readily with electron-rich dipoles. For example, reaction with an azide (R-N₃) would yield a triazole-substituted furan derivative.

The alkyne can also function as a dienophile in [4+2] Diels-Alder reactions, reacting with a 1,3-diene to form a six-membered ring. libretexts.org The high electron deficiency of the alkyne enhances its reactivity towards electron-rich dienes. youtube.com Tandem reactions, such as oxycyclization, could also be envisioned where an initial addition to the alkyne is followed by an intramolecular cyclization involving the furan oxygen or a nitro group, leading to complex polycyclic systems.

Reactivity of the Furan Ring System

The furan ring itself is an aromatic heterocycle, but its reactivity is heavily modulated by its substituents. In an unsubstituted furan, the ring is electron-rich and readily undergoes electrophilic aromatic substitution, primarily at the 2- and 5-positions. numberanalytics.com However, in Furan, 2-nitro-5-[(4-nitrophenyl)ethynyl]- , these positions are occupied.

The presence of the strongly deactivating 2-nitro group makes further electrophilic substitution on the furan ring highly unlikely. matanginicollege.ac.in Instead, the nitro group activates the ring for nucleophilic aromatic substitution (SNAr). wikipedia.orglibretexts.org In a typical SNAr reaction, a nucleophile attacks an aromatic ring bearing a good leaving group at a position ortho or para to a strong electron-withdrawing group. youtube.com While the furan ring here does not have a conventional leaving group like a halide, under harsh conditions or with highly reactive nucleophiles, it is conceivable that a nucleophile could attack the ring. In some highly activated systems, such as nitroimidazoles, the nitro group itself can be displaced by a nucleophile. nih.gov Additionally, certain nitrofuran derivatives have been shown to act as electrophiles, covalently binding to nucleophilic cysteine residues in proteins, highlighting the susceptibility of the nitrofuran scaffold to nucleophilic attack. dovepress.com

Aromatization Reactions

Diels-Alder Reactions:

Furans can act as dienes in [4+2] cycloaddition reactions with various dienophiles. The presence of a strong electron-withdrawing group like the nitro group at the C-2 position deactivates the furan ring towards typical Diels-Alder reactions with electron-poor dienophiles. However, reactions with highly reactive dienophiles or under forcing conditions might still be possible. For instance, the reaction of a substituted furan with a dienophile can lead to a bicyclic adduct, which upon dehydration or other elimination reactions, can yield a substituted aromatic compound.

A general representation of a Diels-Alder reaction involving a furan is shown below:

Furan + Dienophile → Bicyclic Adduct → Aromatic Product + H₂O

While no specific examples for "Furan, 2-nitro-5-[(4-nitrophenyl)ethynyl]-" are documented, studies on other substituted furans provide insight into this potential transformation. For example, the Diels-Alder reaction of 2,5-dimethylfuran (B142691) with ethylene (B1197577) in the presence of acid catalysts has been shown to produce p-xylene.

Hypothetical Aromatization Pathway:

A hypothetical aromatization of "Furan, 2-nitro-5-[(4-nitrophenyl)ethynyl]-" could involve a [4+2] cycloaddition with a suitable dienophile across the furan ring. The resulting bicyclic intermediate, containing a highly substituted and strained system, would likely undergo spontaneous or catalyzed elimination to form a substituted benzene (B151609) derivative. The specific nature of the resulting aromatic compound would depend on the dienophile used.

It is important to note that the strong electron-withdrawing character of the two nitro groups (one on the furan and one on the phenyl ring) and the steric bulk of the substituents would likely necessitate harsh reaction conditions and could lead to competing side reactions.

Functionalization at Furan C-2 and C-5 Positions

The C-2 and C-5 positions of the furan ring are the most reactive sites for electrophilic substitution. However, in "Furan, 2-nitro-5-[(4-nitrophenyl)ethynyl]-", these positions are already substituted. Therefore, further functionalization would involve either modification of the existing substituents or reactions at the less reactive C-3 and C-4 positions.

Functionalization of the Ethynyl Group:

The carbon-carbon triple bond of the ethynyl group is a prime site for a variety of chemical transformations, allowing for the introduction of new functional groups and the construction of more complex molecular architectures.

Cycloaddition Reactions: The ethynyl group can participate in various cycloaddition reactions. For instance, a [2+2] cycloaddition with an electron-deficient alkene or a [3+2] cycloaddition with an azide (Huisgen cycloaddition) could be envisioned. The latter, often catalyzed by copper(I), would lead to the formation of a triazole ring, a common motif in medicinal chemistry. A study on ethynylated 2H-cyclohepta[b]furan-2-ones demonstrated their ability to undergo [2+2] cycloaddition with 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (B29006) (DDQ). clockss.org

Hydration and Related Additions: The alkyne can undergo hydration in the presence of acid and a mercury catalyst (or other transition metal catalysts) to form a ketone. Other addition reactions across the triple bond, such as hydrohalogenation or hydrogenation, are also feasible.

Coupling Reactions: The terminal hydrogen of an ethynyl group can be replaced in Sonogashira or related coupling reactions, allowing for the connection of this furan derivative to other molecular fragments. However, the subject compound already possesses a substituted alkyne.

Functionalization via C-H Activation:

Modern synthetic methods often employ transition metal-catalyzed C-H activation to functionalize otherwise unreactive C-H bonds. While the C-3 and C-4 positions of the furan ring are less reactive than the C-2 and C-5 positions, direct functionalization at these sites could be achievable using appropriate catalytic systems. Such reactions would allow for the introduction of various substituents, including aryl, alkyl, or other functional groups.

Reactions Involving the Nitro Group:

The nitro group itself can be a handle for functionalization.

Reduction: The nitro group can be reduced to an amino group, which can then be further modified through various reactions such as acylation, alkylation, or diazotization. The reduction can be achieved using various reagents, including metal catalysts (e.g., Pd/C) with hydrogen gas or transfer hydrogenation reagents.

Nucleophilic Aromatic Substitution: Although the furan ring is electron-rich, the strong electron-withdrawing effect of the nitro group can make the ring susceptible to nucleophilic attack, particularly at the C-2 position, potentially leading to displacement of the nitro group under certain conditions.

Interactive Data Table of Potential Functionalization Reactions:

Below is a table summarizing potential functionalization reactions based on the reactivity of analogous compounds.

Reaction TypeReagents and Conditions (Illustrative)Potential Product
[3+2] Cycloaddition (Click Chemistry) Benzyl azide, Cu(I) catalyst1,2,3-Triazole derivative
Hydration of Alkyne H₂SO₄, H₂O, HgSO₄Phenyl(5-nitrofuran-2-yl)ethanone derivative
Reduction of Nitro Group H₂, Pd/C2-Amino-5-[(4-aminophenyl)ethynyl]furan
C-H Arylation (at C-3/C-4) Aryl halide, Pd catalyst, ligand, baseAryl-substituted furan derivative

Advanced Applications in Non Biological Chemical Science

Nonlinear Optical (NLO) Properties

The defining characteristic of Furan (B31954), 2-nitro-5-[(4-nitrophenyl)ethynyl]- that underpins its advanced applications is its anticipated strong nonlinear optical (NLO) behavior. This arises from its molecular structure, which is intentionally designed to facilitate a significant change in dipole moment upon excitation by an intense light source.

Second-Order NLO Response and Hyperpolarizability (β₀)

The second-order NLO response of a molecule is quantified by its first hyperpolarizability (β). The static hyperpolarizability (β₀), which is the value at zero frequency, is a key intrinsic property for comparing the NLO efficiency of different chromophores. For Furan, 2-nitro-5-[(4-nitrophenyl)ethynyl]-, the nitro group acts as a strong electron acceptor, while the furan ring, in conjunction with the nitrophenyl group, modulates the electron-donating strength of the system. The ethynyl (B1212043) linker provides a highly efficient π-conjugated bridge that facilitates charge transfer from the donor to the acceptor end of the molecule upon interaction with an electric field, a process that is fundamental to a large β₀ value.

Design Principles for Push-Pull Chromophores with Ethynyl Linkers

The molecular design of Furan, 2-nitro-5-[(4-nitrophenyl)ethynyl]- exemplifies the core principles for creating efficient push-pull chromophores for second-order NLO applications. These principles are centered on maximizing the intramolecular charge transfer (ICT) between an electron-donor (D) and an electron-acceptor (A) group through a π-conjugated linker.

Donor and Acceptor Strength: The magnitude of the NLO response is directly related to the strength of the donor and acceptor groups. In the subject molecule, the 4-nitrophenyl group serves as a powerful electron acceptor. The furan ring itself can act as a π-excessive electron donor, and its donating capacity is further influenced by the substitution pattern.

π-Conjugated Linker: The ethynyl (-C≡C-) linker is particularly effective in mediating charge transfer. Its linear and rigid nature ensures efficient electronic communication between the donor and acceptor moieties. Compared to other linkers like vinylene, the ethynyl group can lead to a greater hyperpolarizability in some systems due to its electronic properties and its ability to enforce a more planar molecular structure, which enhances conjugation.

Molecular Geometry: A high degree of planarity throughout the D-π-A system is crucial for maximizing π-electron delocalization and, consequently, the NLO response. The furan ring and the phenyl ring are aromatic and tend towards planarity, and the ethynyl linker reinforces a linear arrangement, which is beneficial for a large β value.

The strategic combination of these design elements in Furan, 2-nitro-5-[(4-nitrophenyl)ethynyl]- makes it a model system for studying structure-property relationships in NLO materials.

Experimental Techniques for NLO Characterization

Several experimental techniques are employed to quantify the second-order NLO properties of chromophores like Furan, 2-nitro-5-[(4-nitrophenyl)ethynyl]-. These methods probe the hyperpolarizability of the molecule either in solution or in the solid state.

Electric-Field-Induced Second-Harmonic Generation (EFISH): This is a widely used technique for determining the first hyperpolarizability (β) of molecules in solution. nih.govnih.gov In an EFISH experiment, a static DC electric field is applied to a solution of the chromophore, which partially aligns the polar molecules. When an intense laser beam passes through the solution, a second-harmonic signal is generated, the intensity of which is proportional to the product of the molecular dipole moment (μ) and β.

Solvatochromic Method: This method provides an estimation of β based on the change in the molecule's absorption spectrum in solvents of varying polarity. The shift in the absorption maximum is related to the difference in the dipole moments of the ground and excited states, which in turn can be used to estimate the hyperpolarizability.

Vibrational Method: This technique involves analyzing the vibrational spectra (infrared and Raman) of the molecule to determine its hyperpolarizability. It is based on the principle that the intensities of certain vibrational modes are related to the derivatives of the dipole moment and polarizability with respect to the normal coordinates of vibration, which are linked to the NLO properties.

Hyper-Rayleigh Scattering (HRS): Unlike EFISH, the HRS technique can be used to measure the hyperpolarizability of non-dipolar and ionic species in solution. It relies on the detection of the incoherent second-harmonic light scattered from a solution when illuminated by a high-intensity laser beam. The intensity of the scattered light is directly proportional to the square of the first hyperpolarizability.

The table below provides a summary of these experimental techniques.

TechniquePhaseMeasured QuantityInformation Obtained
Electric-Field-Induced Second-Harmonic Generation (EFISH)SolutionIntensity of second-harmonic signalProduct of dipole moment and first hyperpolarizability (μβ)
Solvatochromic MethodSolutionShift in absorption spectra with solvent polarityEstimation of first hyperpolarizability (β)
Vibrational MethodSolution or SolidInfrared and Raman spectral intensitiesFirst hyperpolarizability (β)
Hyper-Rayleigh Scattering (HRS)SolutionIntensity of scattered second-harmonic lightFirst hyperpolarizability (β)

Theoretical Prediction of NLO Properties

In parallel with experimental characterization, theoretical calculations are indispensable for predicting and understanding the NLO properties of molecules like Furan, 2-nitro-5-[(4-nitrophenyl)ethynyl]-. Quantum chemical methods, particularly Density Functional Theory (DFT), are powerful tools for this purpose.

By solving the Schrödinger equation for the molecule in the presence of an electric field, the components of the polarizability (α) and the first hyperpolarizability (β) tensors can be calculated. These calculations provide valuable insights into the structure-property relationships and can guide the design of new chromophores with enhanced NLO responses.

For a molecule like Furan, 2-nitro-5-[(4-nitrophenyl)ethynyl]-, theoretical models can be used to:

Optimize the ground-state geometry of the molecule.

Calculate the molecular orbitals to understand the charge distribution and the nature of the intramolecular charge transfer.

Predict the absorption spectrum and compare it with experimental data.

Compute the static and frequency-dependent hyperpolarizability (β).

Theoretical studies on similar push-pull systems have shown that the choice of the DFT functional and basis set is critical for obtaining accurate predictions of NLO properties. Time-dependent DFT (TD-DFT) is often used to study the excited-state properties that are crucial for the NLO response. While specific theoretical data for the title compound is not available, the application of these computational methods would be a critical step in fully characterizing its potential as an NLO material.

Q & A

Q. What synthetic methodologies are effective for preparing 2-nitro-5-[(4-nitrophenyl)ethynyl]furan?

The compound can be synthesized via Sonogashira cross-coupling , a palladium-catalyzed reaction between halogenated aromatic compounds and terminal alkynes. For example, analogous derivatives (e.g., 10-[(4-nitrophenyl)ethynyl]-10H-phenothiazine) were synthesized using 1-iodo-4-nitrobenzene and ethynyl precursors in tetrahydrofuran (THF) with Pd(0)/CuI catalysts and triethylamine as a base . Key steps include:

  • Purification via column chromatography.
  • Characterization by 1^1H NMR to confirm the ethynyl linkage and nitro group positioning.
  • Yield optimization through controlled reaction temperatures (e.g., 60–80°C).

Q. Which analytical techniques are critical for confirming the molecular structure of this compound?

  • Single-crystal X-ray diffraction (SC-XRD): Resolves bond lengths (e.g., C≡C: ~1.20 Å) and dihedral angles (e.g., 153.87° between aromatic rings in phenothiazine analogs) .
  • Nuclear Magnetic Resonance (NMR): 1^1H NMR identifies proton environments (e.g., nitro group deshielding effects).
  • Infrared Spectroscopy (IR): Confirms nitro (1520–1350 cm1^{-1}) and ethynyl (≈2100 cm1^{-1}) stretches .

Q. How does the near-planar geometry of the molecule influence its electronic properties?

The compound’s near-planar structure (e.g., dihedral angle of 10.34° between substituents in phenothiazine analogs) facilitates intramolecular charge transfer (ICT) between electron-rich (furan/nitrophenyl) and electron-deficient (nitro) groups . Methodological insights:

  • Density Functional Theory (DFT): Calculate frontier molecular orbitals (HOMO-LUMO gap) to quantify ICT efficiency.
  • UV-Vis Spectroscopy: Monitor absorption bands (e.g., λmax_{\text{max}} ≈ 400–500 nm for nitroaromatic systems) to correlate geometry with optoelectronic behavior.

Q. What challenges arise in resolving crystallographic data for nitro-ethynyl derivatives, and how are they mitigated?

  • Disorder in Nitro Groups: Nitro groups often exhibit rotational disorder. Mitigation:
    • Collect high-resolution data (<0.8 Å) at low temperatures (e.g., 93 K) to reduce thermal motion .
    • Use restraints/constraints in refinement software (e.g., SHELXL) .
  • Twinned Crystals: Employ twin-law refinement in programs like SHELXL or OLEX2 .

Q. How can contradictions in spectroscopic vs. crystallographic data be resolved?

  • Case Example: Discrepancies in predicted vs. observed dihedral angles.
    • Multi-Method Validation: Cross-validate NMR/IR data with SC-XRD.
    • Computational Modeling: Compare DFT-optimized geometries with experimental XRD parameters to identify steric/electronic distortions .

Methodological Recommendations

  • Synthesis: Optimize Sonogashira coupling with Pd(PPh3_3)4_4/CuI for higher yields .
  • Crystallography: Use SHELXL for refinement, leveraging its robustness for small-molecule systems .
  • Electronic Studies: Pair cyclic voltammetry (redox potentials) with DFT to map charge-transfer pathways .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.